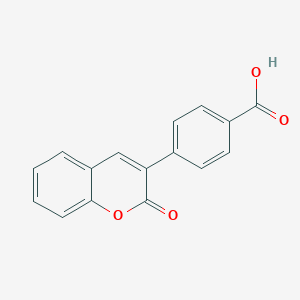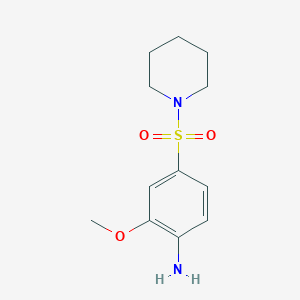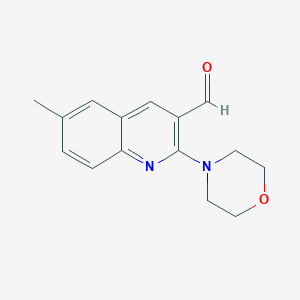
4-(2-oxo-2H-chromen-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxo-2H-chromen-3-yl)benzoic acid is a chemical compound with the molecular formula C16H10O4 . It is related to the class of compounds known as coumarins, which are characterized by a benzene ring fused to a 2-pyrone ring .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of 4-hydroxycoumarin with 4-formylbenzoic acid in ethanol under reflux . After the reaction, the mixture is cooled to room temperature, and the precipitate is collected, washed with hot water, and dried in air .Molecular Structure Analysis
The structure of this compound has been determined by X-ray crystallography . It crystallizes in the monoclinic system, space group P21/n, with cell parameters a = 10.676(2)Å, b = 10.017(2)Å, c = 24.438(6)Å, β = 100.890(10)°, V = 2566.4(10)Å3 and Z = 4 . The molecular configuration/conformation is stabilized by two intramolecular hydrogen bonds formed between the carbonyl group of one 4-hydroxycoumarin unit and the hydroxyl group of the second oneApplications De Recherche Scientifique
Cardioprotective Properties
The compound has been investigated for its potential in protecting heart tissues against damage. Specifically, one derivative, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, demonstrated protective effects against myocardial infarction-induced cardiac remodeling in rats. This molecule exhibited potent angiotensin-converting enzyme inhibition and significantly improved cardiac dysfunction markers, suggesting its potential as an anticoagulant agent in acute myocardial infarction scenarios (Khdhiri et al., 2020).
Anti-Inflammatory and Antinociceptive Activities
Chromone constituents isolated from Vitex negundo, which share structural similarities with 4-(2-oxo-2H-chromen-3-yl)benzoic acid, have been found to possess anti-inflammatory and antinociceptive properties. These compounds showed significant attenuation of pain and reduction of inflammation in experimental models, indicating their therapeutic potential in treating conditions associated with pain and inflammation (Khan et al., 2017).
Antigenotoxic Potential
Derivatives of 4-hydroxy-2H-chromen-2-one were evaluated for their potential to modulate genotoxicity induced by ethyl methanesulfonate (EMS) in Drosophila melanogaster. The study found that these compounds could significantly decrease the frequency of germinative mutations, suggesting a protective role against strong mutagens. This indicates the potential utility of these derivatives in reducing genetic damage in living organisms (Matic et al., 2012).
Antidepressant-like Profile
A specific derivative, 4-propyl-2H-benzo[h]-chromen-2-one, exhibited a significant antidepressant-like effect in experimental models. The compound showed a notable reduction in immobility time during behavioral tests, suggesting its potential as a monoamine oxidase inhibitor and antidepressant agent (Vergel et al., 2010).
Antitumor and Anticancer Activities
Several studies have highlighted the antitumor and anticancer potentials of compounds structurally similar to this compound. They have been shown to exhibit cytotoxicity against various cancer cell lines and possess in vivo anti-mammary epithelial proliferation activity, indicating their promise as anticancer agents (Dong et al., 2012).
Neuroprotective Effects
Compounds like AIT-082, a derivative of 4-[[3-(1,6-dihydro-6-oxo-9-purin-9-yl)-1-oxopropyl]amino]benzoic acid, have shown neuroprotective activities against neuronal injury, providing insights into potential treatments for neurodegenerative disorders (Iorio et al., 2001).
Propriétés
IUPAC Name |
4-(2-oxochromen-3-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBOXTWFFMVNRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,5-dimethoxybenzamide](/img/structure/B470001.png)
![2-[5-(2-Fluoro-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B470005.png)


![2-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B470034.png)
![5-(4-Ethylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B470035.png)
![2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B470040.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B470041.png)
![N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B470046.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B470048.png)
![N-[(2-methylphenoxy)acetyl]-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B470076.png)

![N-(2,4-dimethoxyphenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B470101.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B470123.png)